molecular formula C5H12O5 B12413354 Xylitol-d7

Xylitol-d7

Cat. No.: B12413354
M. Wt: 159.19 g/mol
InChI Key: HEBKCHPVOIAQTA-YSZAPORESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylitol-d7 is a deuterium-labeled form of xylitol, a five-carbon sugar alcohol. The molecular formula of this compound is C5H5D7O5. It is commonly used in research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies. Xylitol itself is naturally found in fruits and vegetables and is widely used as a sugar substitute due to its lower caloric value and insulin-independent metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylitol-d7 is synthesized by the deuteration of xylitol. The process involves the replacement of hydrogen atoms in xylitol with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated water (D2O), and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the catalytic hydrogenation of xylose to produce xylitol, followed by deuteration. The use of immobilized catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Xylitol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of non-labeled xylitol but are studied to understand the behavior of deuterium-labeled compounds.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce xylonic acid-d7, while reduction can yield this compound derivatives with modified functional groups.

Scientific Research Applications

Xylitol-d7 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study reaction mechanisms and metabolic pathways.

    Biology: this compound is employed in metabolic studies to trace the incorporation and utilization of xylitol in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of xylitol-based drugs.

    Industry: this compound is used in the development of new sweeteners and food additives, as well as in the production of biodegradable polymers.

Mechanism of Action

The mechanism of action of xylitol-d7 is similar to that of non-labeled xylitol. It exerts its effects by being metabolized in the body through the pentose phosphate pathway. This compound is converted to xylulose-5-phosphate, which enters the pentose phosphate pathway and contributes to the production of energy and reducing equivalents. The deuterium labeling allows for precise tracking of the compound’s metabolic fate.

Comparison with Similar Compounds

    Xylitol: The non-labeled form of xylitol, widely used as a sugar substitute.

    Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.

    Mannitol: A sugar alcohol used as a diuretic and in medical applications.

Uniqueness of Xylitol-d7: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in research. The presence of deuterium atoms allows for the precise tracking of the compound in various analytical techniques, providing insights into metabolic pathways and reaction mechanisms that are not possible with non-labeled compounds.

Biological Activity

Xylitol-d7 is a stable isotopically labeled form of xylitol, a five-carbon sugar alcohol. This compound has gained attention in various fields, particularly in dental health and metabolic studies. Its biological activity is primarily linked to its ability to inhibit the growth of cariogenic bacteria, particularly Streptococcus mutans, and its role in metabolic processes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by the inclusion of deuterium isotopes, which allows for advanced tracing in metabolic studies. The molecular formula remains the same as xylitol, C5H12O5C_5H_{12}O_5, but the presence of deuterium alters its physical properties slightly, making it useful in scientific research.

Inhibition of Cariogenic Bacteria

Xylitol has been extensively studied for its effects on oral health. Research indicates that it significantly reduces levels of S. mutans, a primary bacterium associated with dental caries.

  • Mechanism of Action : Xylitol is metabolized by S. mutans into xylitol-5-phosphate, which disrupts the bacterium's energy cycle, leading to cell death due to energy depletion. This process effectively starves the bacteria and inhibits their growth .

Meta-Analyses and Clinical Trials

Several systematic reviews and meta-analyses have evaluated xylitol's effectiveness in preventing dental caries:

  • Caries Reduction : A meta-analysis showed a significant reduction in the Decayed, Missing, and Filled Teeth (DMFT) index with an effect size of -1.09 (95% CI: -1.34 to -0.83) when comparing xylitol to control groups .
  • Dosage Effects : The effectiveness appears to plateau at doses between 6.88 g/d and 10.32 g/d, suggesting optimal dosage levels for caries prevention .
Study Participants Xylitol Dose (g/d) Caries Reduction (%)
Milgrom et al., 2006Adults3.44, 6.88, 10.32Significant reduction at higher doses
AAPD ReviewChildren>4Up to 54% reduction
Systematic ReviewVariousVariedAverage 28% reduction

Case Study: Xylitol Ingestion in Dogs

A notable case involved a Labrador retriever that ingested a significant amount of xylitol, leading to severe hypoglycemia and hepatotoxicity. The rapid response from veterinary professionals highlighted the importance of recognizing xylitol as a toxic substance in non-human species .

Metabolic Studies

This compound is particularly valuable in metabolic studies due to its isotopic labeling, which allows researchers to trace its pathways within biological systems. Studies indicate that xylitol can influence glucose metabolism and insulin sensitivity, although more research is needed to fully understand these mechanisms .

Production Methods

Recent advancements have explored sustainable production methods for xylitol from lignocellulosic biomass using engineered microorganisms like Kluyveromyces marxianus. This not only enhances the yield of xylitol but also promotes environmentally friendly practices .

Properties

Molecular Formula

C5H12O5

Molecular Weight

159.19 g/mol

IUPAC Name

(2R,4S)-1,1,2,3,4,5,5-heptadeuteriopentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1D2,2D2,3D,4D,5D

InChI Key

HEBKCHPVOIAQTA-YSZAPORESA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])O)(C([2H])([C@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.